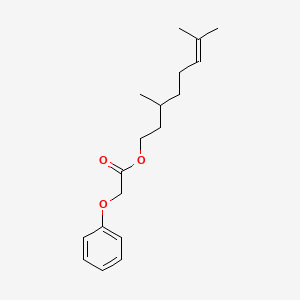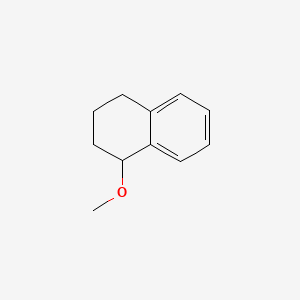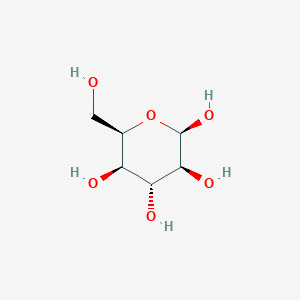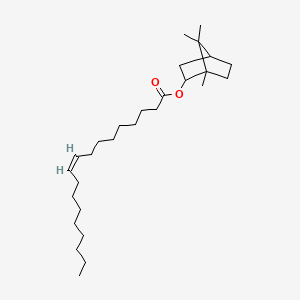
Bornyl oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bornyl oleate is an ester formed from borneol and oleic acid It is a naturally occurring compound found in various essential oils and is known for its pleasant aroma
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bornyl oleate can be synthesized through an esterification reaction between borneol and oleic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or a lipase enzyme, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the enzymatic method is often preferred due to its higher efficiency and selectivity. This method involves using borneol and oleic acid as substrates and adding a lipase enzyme in a solvent system or a solvent-free system to catalyze the esterification reaction. The reaction is conducted at temperatures ranging from 20°C to 80°C, and the content of this compound can reach up to 97% .
Analyse Chemischer Reaktionen
Types of Reactions: Bornyl oleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert this compound back to borneol and oleic acid.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Borneol and oleic acid.
Substitution: Various esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bornyl oleate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the fragrance industry for its pleasant aroma and stability.
Wirkmechanismus
The mechanism of action of bornyl oleate involves its interaction with cell membranes and enzymes. Its lipophilic nature allows it to easily integrate into lipid bilayers, affecting membrane fluidity and permeability. This compound can also interact with enzymes, either inhibiting or enhancing their activity, depending on the specific enzyme and conditions.
Vergleich Mit ähnlichen Verbindungen
Bornyl acetate: Another ester of borneol, known for its use in fragrances and flavorings.
Isoborneol: A structural isomer of borneol, used in similar applications.
Camphor: A related compound with a similar structure, used in medicinal and aromatic applications.
Uniqueness: Bornyl oleate is unique due to its combination of borneol and oleic acid, giving it distinct chemical and physical properties. Its higher molecular weight and longer carbon chain compared to bornyl acetate and isoborneol make it more lipophilic, which can be advantageous in certain applications, such as drug delivery and membrane studies.
Eigenschaften
CAS-Nummer |
33889-26-8 |
|---|---|
Molekularformel |
C28H50O2 |
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C28H50O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)30-25-23-24-21-22-28(25,4)27(24,2)3/h12-13,24-25H,5-11,14-23H2,1-4H3/b13-12- |
InChI-Schlüssel |
GANTUJXCYDUCSM-SEYXRHQNSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC1CC2CCC1(C2(C)C)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CC2CCC1(C2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



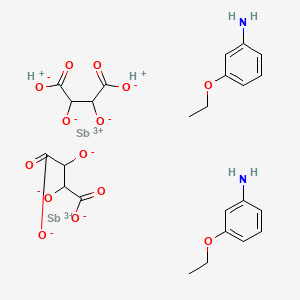
![Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]-](/img/structure/B12644788.png)
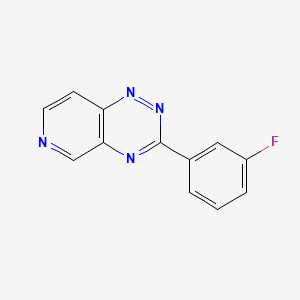

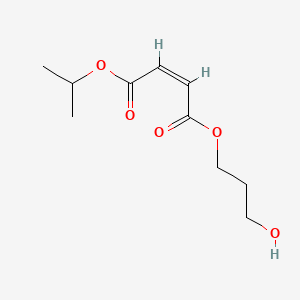

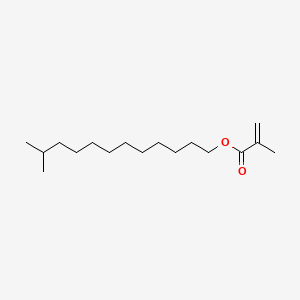
![1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12644834.png)

